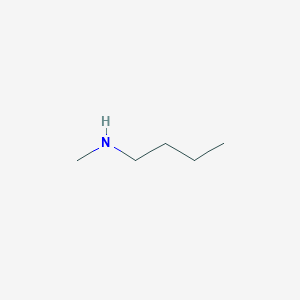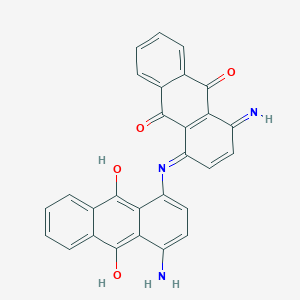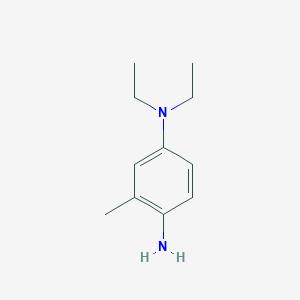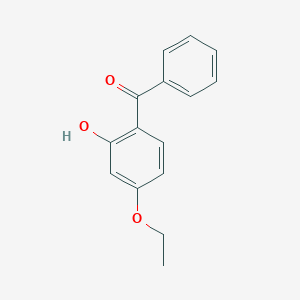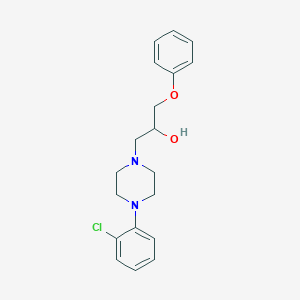
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PSEM, and it is a potent and selective antagonist for the serotonin 5-HT2C receptor.
Mécanisme D'action
PSEM acts as an antagonist for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. By blocking the 5-HT2C receptor, PSEM can modulate these processes.
Effets Biochimiques Et Physiologiques
PSEM has been shown to modulate various physiological processes, including appetite, anxiety, and addiction. It has been shown to decrease food intake and body weight in rodents, suggesting that it may be useful in the treatment of obesity. PSEM has also been shown to reduce anxiety-like behavior in rodents, suggesting that it may have anxiolytic properties. Additionally, PSEM has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
PSEM has several advantages for use in lab experiments. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, PSEM has been shown to have a long duration of action, which allows for prolonged studies. However, there are also some limitations to the use of PSEM in lab experiments. It has been shown to have off-target effects on other serotonin receptors, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on PSEM. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism. PSEM may be useful in the development of new treatments for obesity and related metabolic disorders. Additionally, PSEM may be useful in the treatment of anxiety and addiction. Further research is needed to fully understand the potential therapeutic applications of PSEM.
Conclusion:
In conclusion, 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a potent and selective antagonist for the serotonin 5-HT2C receptor. It has been widely used in scientific research to study the role of this receptor in various physiological processes. PSEM has been shown to have several unique properties, including the ability to modulate appetite, anxiety, and addiction. While there are some limitations to the use of PSEM in lab experiments, it remains an important tool for studying the role of 5-HT2C receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of PSEM involves the reaction of 4-(o-chlorophenyl)-alpha-phenoxymethyl-piperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-. The purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
PSEM has been used extensively in scientific research due to its unique properties. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. PSEM has been used to investigate the role of 5-HT2C receptors in appetite regulation, anxiety, and addiction.
Propriétés
Numéro CAS |
1047-41-2 |
|---|---|
Nom du produit |
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- |
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H23ClN2O2/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
Clé InChI |
ALGOVWYEAXZOKG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
Autres numéros CAS |
1047-41-2 |
Synonymes |
4-(2-Chlorophenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



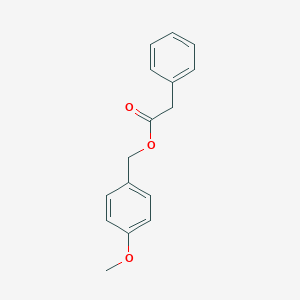
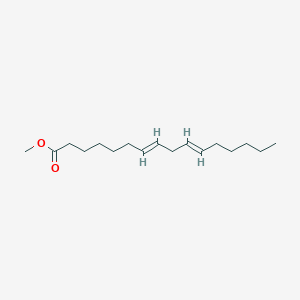
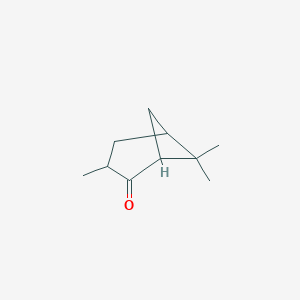
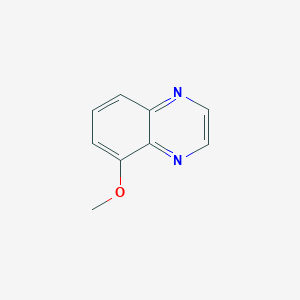
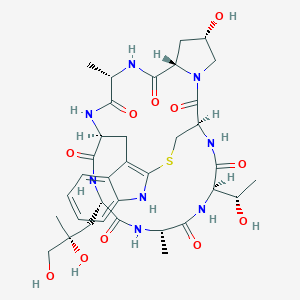
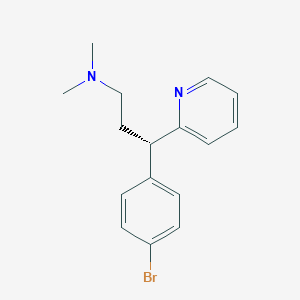
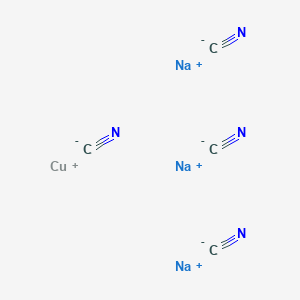
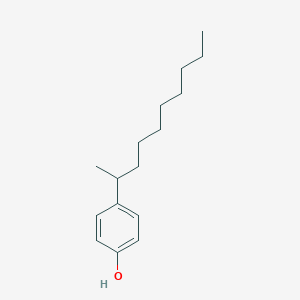
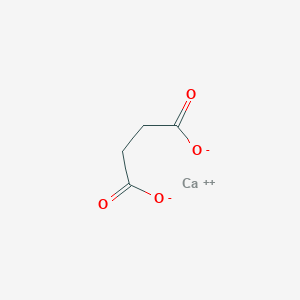
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
